N,N-dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide
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Overview
Description
N,N-Dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide is a chemical compound with the molecular formula C23H33NO4 It is known for its unique structure, which includes a dicyclohexylamine group and an ethoxy-4-formylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the reaction of 2-(2-ethoxy-4-formylphenoxy)acetic acid with dicyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: 2-(2-Ethoxy-4-carboxyphenoxy)acetamide
Reduction: 2-(2-Ethoxy-4-hydroxyphenoxy)acetamide
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
N,N-Dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the dicyclohexylamine moiety may interact with hydrophobic regions of biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide
- 2-(2-Ethoxy-4-formylphenoxy)acetamide
- N,N-Dicyclohexyl-2-(2-ethoxyphenoxy)acetamide
Uniqueness
N,N-Dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide is unique due to the presence of both the dicyclohexylamine and ethoxy-4-formylphenoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
247571-67-1 |
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Molecular Formula |
C23H33NO4 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide |
InChI |
InChI=1S/C23H33NO4/c1-2-27-22-15-18(16-25)13-14-21(22)28-17-23(26)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h13-16,19-20H,2-12,17H2,1H3 |
InChI Key |
WTLDTUWXYXKESP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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